REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:12]([F:15])([F:14])[F:13])=[C:8]([O:10]C)[CH:9]=1)([O-:3])=[O:2].Cl.N1C=CC=CC=1.Cl>CCOC(C)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:12]([F:13])([F:14])[F:15])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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10.7 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=CC(=C(C1)OC)C(F)(F)F
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Name
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|
Quantity
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44.9 g
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Type
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reactant
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Smiles
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Cl.N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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210 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to RT
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed 4× with 2 N HCl
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Type
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DRY_WITH_MATERIAL
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Details
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once with brine, dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |